Quantified GlyT1 Inhibition Potency of N-(4-iodophenyl)-N-(methylsulfonyl)glycine Relative to Endogenous Substrate Sarcosine
In a direct functional assay, N-(4-iodophenyl)-N-(methylsulfonyl)glycine inhibits the human glycine transporter 1 (GlyT1) with a half-maximal inhibitory concentration (IC50) of 43 nM [1]. This demonstrates sub-micromolar potency, which is a prerequisite for a viable chemical probe. For context, this potency is over 2,000-fold greater than that of sarcosine, a known endogenous GlyT1 substrate and weak inhibitor, which exhibits an IC50 of approximately 96.8 µM (96,810 nM) in comparable assays [2]. This substantial difference in inhibitory capacity underscores the compound's value as a potent starting point for medicinal chemistry optimization or as a tool compound for studying GlyT1 function.
| Evidence Dimension | Inhibition of human glycine transporter 1 (GlyT1) |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Sarcosine, IC50 = 96.8 µM (96,810 nM) |
| Quantified Difference | The target compound is ~2,250-fold more potent than sarcosine. |
| Conditions | Target compound: Inhibition of [3H]glycine uptake in human JAR cells preincubated for 1 min, measured after 2 hrs. Comparator: Inhibition of [3H]glycine uptake in a human GlyT1 assay. |
Why This Matters
This quantified potency provides a clear scientific justification for selecting this compound over weaker, non-specific probes like sarcosine for investigating GlyT1-mediated glycine reuptake.
- [1] BindingDB. (2012). Entry for BDBM50361574 (CHEMBL1939496). Affinity Data: IC50 43 nM for human GlyT1 in JAR cells. View Source
- [2] Nature Scientific Reports. (2025). Fig. 2: Recognition of sarcosine by GlyT1. IC50 of sarcosine for GlyT1 is 96.81 ± 13.67 µM. View Source
